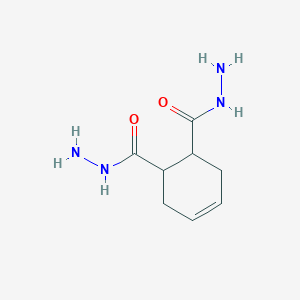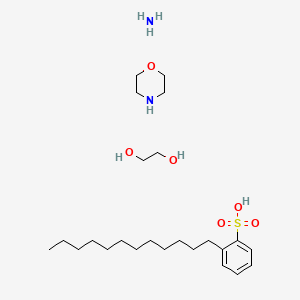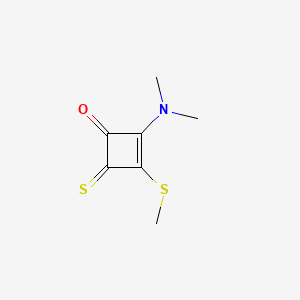
ATA fraction 8, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATA fraction 8, ammonium salt, also known as aurintricarboxylic acid ammonium salt, is a compound with the molecular formula C22H14O9 • 3(NH3) and a molecular weight of 473.4 g/mol . It is a potent inhibitor of protein-nucleic acid interactions and has diverse biological activities . This compound is commonly used in scientific research due to its ability to inhibit protein synthesis and its various applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aurintricarboxylic acid ammonium salt is synthesized from salicylic acid through a reaction with sodium nitrite and sulfuric acid . The reaction involves the formation of a stable free radical, which is essential for its inhibitory properties . The compound is typically prepared in aqueous solution, where it readily polymerizes .
Industrial Production Methods
In industrial settings, the production of aurintricarboxylic acid ammonium salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Aurintricarboxylic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory properties.
Reduction: Reduction reactions can alter the structure of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in reactions with aurintricarboxylic acid ammonium salt include sodium nitrite, sulfuric acid, and various oxidizing and reducing agents . The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving aurintricarboxylic acid ammonium salt include various oxidation and reduction products, as well as substituted derivatives .
Applications De Recherche Scientifique
Aurintricarboxylic acid ammonium salt has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of aurintricarboxylic acid ammonium salt involves competition between the nucleic acid and the polymeric form of the compound for binding in the active site of the protein . This competition inhibits protein-nucleic acid interactions, leading to the inhibition of protein synthesis . The compound forms a stable free radical, which is essential for its inhibitory properties .
Comparaison Avec Des Composés Similaires
Aurintricarboxylic acid ammonium salt can be compared with other similar compounds, such as:
Polysalicylates: These compounds share similar inhibitory properties and are derived from salicylic acid.
Quaternary Ammonium Salts: These compounds are used as antimicrobial agents and have similar inhibitory effects on protein synthesis.
The uniqueness of aurintricarboxylic acid ammonium salt lies in its ability to form a stable free radical and its potent inhibition of protein-nucleic acid interactions .
Propriétés
Numéro CAS |
129749-38-8 |
|---|---|
Formule moléculaire |
C22H16O9 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
5-[bis(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,19,23-25H,(H,26,27)(H,28,29)(H,30,31) |
Clé InChI |
WDHMZEQRWAWXPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)



